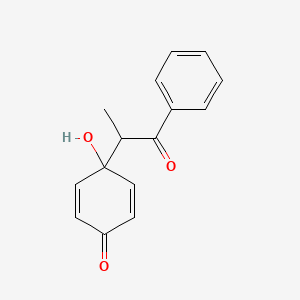
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H14O3 It is a derivative of cyclohexadienone and features a phenylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one typically involves the reaction of 4-hydroxycyclohexadienone with phenylpropanone under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between the two reactants. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-4-(1-methyl-2-oxo-2-phenylethyl)-2,5-cyclohexadien-1-one
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
4-Hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylpropanone moiety with a cyclohexadienone core makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111865-60-2 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
4-hydroxy-4-(1-oxo-1-phenylpropan-2-yl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H14O3/c1-11(14(17)12-5-3-2-4-6-12)15(18)9-7-13(16)8-10-15/h2-11,18H,1H3 |
InChI-Schlüssel |
IMSOYMDIEHJKNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1)C2(C=CC(=O)C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


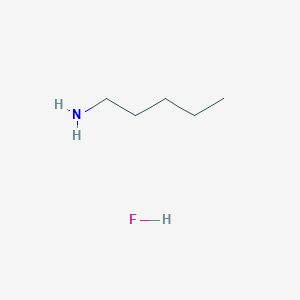

![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
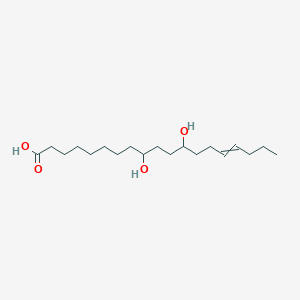
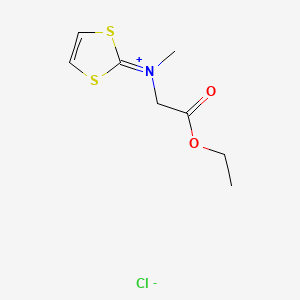
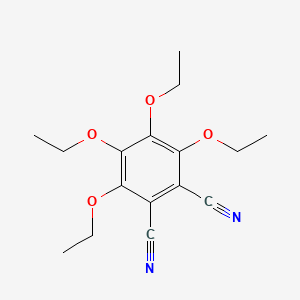

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
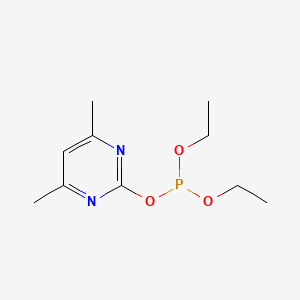
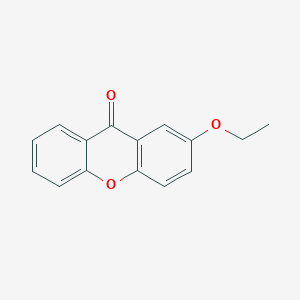

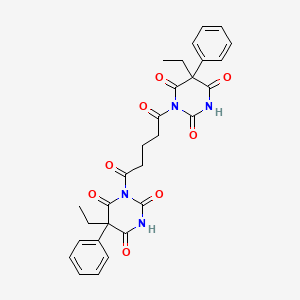
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
